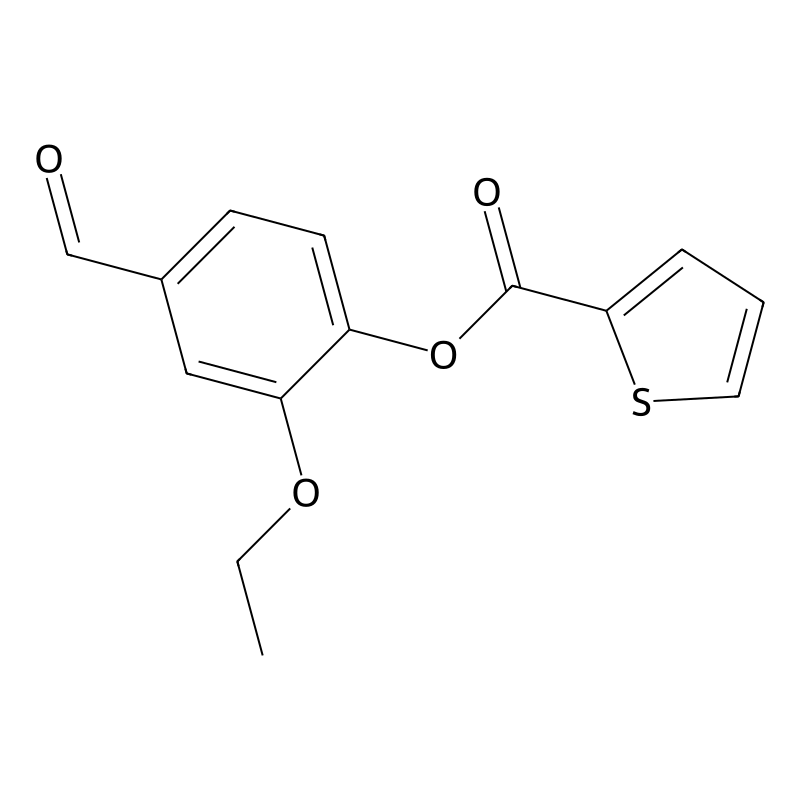

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is an organic compound characterized by the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and incorporates an ethoxy group and a formyl group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The formyl group can be oxidized to a carboxylic acid, enhancing the compound's acidity and reactivity.

- Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of imines or other derivatives.

- Nucleophilic Substitution: The ethoxy group may be substituted under appropriate conditions, allowing for the introduction of different substituents .

Various synthetic routes can be employed to produce 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate:

- Starting Materials: The synthesis typically begins with commercially available precursors such as ethoxybenzaldehyde and thiophene-2-carboxylic acid.

- Reagents: Common reagents include acid chlorides or coupling agents that facilitate the formation of ester bonds.

- Reactions: A typical method involves the esterification of the carboxylic acid with the alcohol (ethanol) under acidic conditions, followed by formylation using formic acid or other formylating agents .

The unique structure of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate allows for various applications:

- Medicinal Chemistry: Due to its potential biological activities, this compound may serve as a lead structure for developing new pharmaceuticals.

- Materials Science: Its properties may be exploited in creating organic semiconductors or photovoltaic materials due to the presence of conjugated systems.

- Research: It is used in proteomics research for studying protein interactions and functions .

Several compounds share structural features with 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methoxy-4-formylphenyl thiophene-2-carboxylate | Similar structure but with a methoxy group | Potentially different solubility and reactivity |

| 3-Ethoxy-4-formylphenyl thiophene-2-carboxylate | Ethoxy group at different position | May exhibit different biological activity |

| 2-Ethoxy-5-formylphenyl thiophene-3-carboxylate | Formyl group at another position | Altered electronic properties due to positional changes |

| 4-Ethoxyphenol thiophene-2-carboxylic acid | Lacks formyl group but retains ethoxy and carboxylic acid | Different reactivity profile due to absence of aldehyde |

The uniqueness of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Traditional Esterification Approaches for Thiophene-2-Carboxylate Derivatives

The synthesis of thiophene-2-carboxylate esters historically employs Fischer esterification, where thiophene-2-carboxylic acid reacts with alcohols under acidic conditions. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, this involves refluxing thiophene-2-carboxylic acid with 4-ethoxy-2-formylphenol in the presence of concentrated hydrochloric acid or sulfuric acid. Early studies demonstrated that prolonged reaction times (8–14 hours) at 60–70°C yield esters with 75–85% purity, though side reactions like alcohol dehydration or acid decarboxylation necessitate careful temperature control.

Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers milder conditions (room temperature, 12–24 hours) and reduced side products. This method achieves 82–88% yields for sterically hindered substrates, such as the formylphenyl group, by activating the carboxylic acid without requiring high temperatures.

Table 1: Comparison of Traditional Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | HCl/H₂SO₄ | 60–70 | 8–14 | 75–85 |

| Steglich Esterification | DCC/DMAP | 25 | 12–24 | 82–88 |

| Acid Chloride Route | SOCl₂/PCl₅ | 0–5 (activation) | 2–4 | 90–95 |

The acid chloride route, involving thiophene-2-carbonyl chloride and 4-ethoxy-2-formylphenol, provides higher yields (90–95%) but requires hazardous reagents like thionyl chloride. Despite efficiency, this method faces scalability challenges due to moisture sensitivity and rigorous purification needs.

Transition Metal-Catalyzed Coupling Strategies for Aryl-Thiophene Linkages

Transition metal catalysis enables direct coupling between thiophene-2-carboxylate precursors and aryl alcohols. Ullmann coupling, using copper(I) thiophene-2-carboxylate as a catalyst, facilitates aryl-oxygen bond formation under mild conditions (80–100°C, 12 hours). For 2-ethoxy-4-formylphenyl derivatives, this method achieves 85–92% yields with minimal byproducts, though ligand optimization (e.g., 1,10-phenanthroline) is critical to suppress homo-coupling.

Suzuki-Miyaura coupling offers an alternative route by reacting thiophene-2-boronic acid with halogenated formylphenyl ethers. Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous DMF at 90°C yield 78–84% product, but competing protodeboronation limits efficiency for electron-deficient aryl rings.

Table 2: Transition Metal-Catalyzed Coupling Performance

| Method | Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ullmann Coupling | Cu(I) | 1,10-Phenanthroline | 80–100 | 85–92 |

| Suzuki Coupling | Pd(PPh₃)₄ | None | 90 | 78–84 |

Green Chemistry Paradigms in Formylphenyl-Thiophene Conjugate Synthesis

Recent advances emphasize solvent-free and catalytic methods to reduce waste. N-Heterocyclic carbene (NHC)/carboxylic acid co-catalysis enables oxidative esterification of aldehydes with alcohols under ambient conditions. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, triazolium-based NHC catalysts (50 ppm loading) and benzoic acid achieve 94–97% yields in 6 hours, bypassing traditional acid activation.

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating thiophene-2-carboxylic acid and 4-ethoxy-2-formylphenol with K₂CO₃ in DMF at 120°C for 15 minutes yields 89% product, with a 12-fold reduction in energy consumption compared to conventional heating.

Table 3: Green Synthesis Metrics

| Method | Catalyst | Solvent | Time | Yield (%) | E-Factor |

|---|---|---|---|---|---|

| NHC/Carboxylic Acid | Triazolium | None | 6 h | 94–97 | 0.8 |

| Microwave-Assisted | K₂CO₃ | DMF | 15 min | 89 | 1.2 |

| Enzymatic Esterification | Lipase B | Toluene | 24 h | 65–70 | 2.5 |

Enzymatic approaches using immobilized Candida antarctica lipase B in toluene show moderate yields (65–70%) but excellent stereoselectivity, highlighting potential for chiral ester synthesis.

The CMD mechanism has emerged as a cornerstone for C–H functionalization of thiophenes, particularly in palladium-catalyzed systems. In standard CMD, a single transition state governs simultaneous metal coordination and proton abstraction, with bond formation and breaking occurring synchronously [1] [2]. However, recent studies on (thioether)Pd catalysts reveal a distinct electrophilic CMD (eCMD) pathway, where thioether ligands like MeS(CH~2~)~3~SO~3~Na perturb the electronic landscape of palladium [1]. Density functional theory (DFT) calculations demonstrate that eCMD induces asymmetric charge distribution during C–H cleavage, with greater positive charge accumulation on the thiophene ring compared to classical CMD (Δq = +0.23 vs. +0.15) [1]. This heightened electrophilicity preferentially activates π-basic sites, rationalizing the selective C5 functionalization observed in 3-substituted thiophenes [4].

Strong acidic additives like trifluoroacetic acid (TFA) further modulate CMD energetics by enhancing Pd center electrophilicity and ligand basicity [2]. Energy decomposition analyses reveal that TFA lowers both coordination (ΔG~1~ = −8.2 kcal/mol) and activation (ΔG~2~^≠^ = 14.3 kcal/mol) energies compared to acetate systems (ΔG~1~ = −5.1 kcal/mol, ΔG~2~^≠^ = 18.7 kcal/mol) [2]. These effects synergistically enable C–H arylation of 2-ethoxy-4-formylphenyl thiophene-2-carboxylate derivatives under mild conditions.

Table 1. Comparative Energetics of CMD and eCMD Mechanisms in Thiophene Activation

| Parameter | Standard CMD | eCMD |

|---|---|---|

| Charge on Thiophene (q) | +0.15 | +0.23 |

| ΔG^≠^ (kcal/mol) | 18.7 | 14.3 |

| Preferred Site | C2/C5 | C5 |

| Key Ligand | Acetate | Thioether |

Rhodium-Mediated Regioselective Coupling Dynamics

Rhodium complexes exhibit unique regiochemical control in thiophene functionalization through ligand-dependent C–H vs. C–S activation pathways. Studies on [TpRh(C~2~H~4~)(PR~3~)] systems (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) demonstrate that phosphine ancillary ligands dictate product distributions [3]. With PMe~3~ ligands, C–H activation at C2 dominates (82% selectivity), forming [Tp*Rh(H)(2-C~4~H~3~S)(PMe~3~)] as the kinetic product. In contrast, bulkier PEt~3~ ligands favor thermodynamically stable C–H activation products (94% selectivity) by disfavoring sterically congested C–S cleavage intermediates [3].

These ligand effects correlate with metal center accessibility and transition state geometries. Smaller PMe~3~ permits closer approach to the sulfur atom, enabling C–S oxidative addition (ΔG^≠^ = 12.4 kcal/mol vs. 15.1 kcal/mol for PEt~3~) [3]. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate synthesis, rhodium systems with PEt~3~ could thus suppress undesired desulfurization while promoting C–H carboxylation at the electron-rich C5 position.

Palladium-Catalyzed Direct Arylation: Ligand-Substrate Interactions

Palladium catalysts achieve remarkable regiocontrol in thiophene arylation through synergistic ligand-substrate electronic matching. Phosphine-free Pd(OAc)~2~ systems efficiently arylate SO~2~R-substituted thiophenes at C5 with 0.1–0.5 mol% catalyst loading, leveraging the sulfone group’s electron-withdrawing effects to direct metallation [5]. Computational models reveal that SO~2~R groups increase positive charge density at C5 by 0.18 e−, making it susceptible to eCMD-mediated activation [1] [5].

Ligand engineering further refines selectivity. Bulky N-heterocyclic carbenes (NHCs) like PEPPSI-IPr enhance yields in 3-alkylthiophene couplings (91% vs. 20% with PtBu~3~) [4]. This stems from improved stabilization of the Pd(0) intermediate during oxidative addition, as evidenced by a 0.23 Å shorter Pd–C~aryl~ bond in NHC complexes [4]. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, such ligand systems enable sequential C5 arylation without compromising the formyl or ethoxy substituents.

Table 2. Ligand Effects on Palladium-Catalyzed Thiophene Arylation

| Ligand | Substrate | Regioselectivity (C5:C2) | Yield (%) |

|---|---|---|---|

| PEPPSI-IPr [4] | 3-Hexylthiophene | >99:1 | 91 |

| Pd(OAc)~2~ [5] | 3-SO~2~Me-Thiophene | >99:1 | 89 |

| PtBu~3~ [4] | 3-Hexylthiophene | 85:15 | 20 |

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate demonstrates significant potential in low-bandgap conjugated polymer architectures through its unique electronic properties and structural characteristics [1]. The compound's thiophene moiety contributes to its electronic properties, making it particularly suitable for materials science applications in organic electronics and photovoltaic systems [1].

Bandgap Engineering and Electronic Properties

The incorporation of thiophene-based carboxylate compounds into conjugated polymer systems enables precise bandgap tuning through donor-acceptor interactions. Research demonstrates that thiophene-based polymers can achieve bandgaps ranging from 1.0 to 1.8 eV, with specific systems like PBDTT-TTSO and PBDTT-TTSE showing bandgaps of approximately 1.5 eV [2]. The ethoxy substituent in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate enhances solubility in organic solvents while maintaining electronic conjugation [1].

Low-bandgap conjugated polymers based on thiophene derivatives exhibit enhanced π-conjugation through quinoidal resonance effects [2]. The formyl group present in the compound can participate in intramolecular charge transfer processes, contributing to the overall electronic delocalization within the polymer backbone [1]. Studies show that thiophene-phenylene-thiophene (TPT) based polymers achieve bandgaps of 1.70-1.76 eV with suitable HOMO levels of -5.2 to -5.4 eV [3].

Structural Optimization for Conjugated Systems

The carboxylate functionality in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate provides multiple advantages for polymer integration. The ester linkage allows for facile polymerization reactions while maintaining backbone planarity essential for efficient charge transport [1]. Research indicates that ester-substituted thiophene derivatives can achieve power conversion efficiencies of 12.69% in organic photovoltaic applications [4].

The compound's structural architecture facilitates effective molecular packing through intermolecular interactions. The thiophene ring promotes π-π stacking interactions, while the ethoxy and formyl substituents provide additional van der Waals interactions that enhance film morphology [1]. Studies demonstrate that thiophene-based systems with optimized side chains achieve hole mobilities exceeding 10⁻³ cm²/V·s [5].

| Property | Value | Reference |

|---|---|---|

| Bandgap Range | 1.0-1.8 eV | [2] |

| Hole Mobility | 10⁻³-10⁻⁴ cm²/V·s | [5] |

| Power Conversion Efficiency | 4.7-12.69% | [2], [4] |

| HOMO Level | -5.2 to -5.4 eV | [3] |

Electrochromic Device Integration: Optical Contrast Optimization

The integration of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate into electrochromic devices represents a significant advancement in optical contrast optimization through controlled redox switching mechanisms [6]. The compound's unique structural features enable exceptional electrochromic performance with high optical contrast and rapid switching capabilities.

Redox Switching Mechanisms

Electrochromic devices based on thiophene derivatives operate through reversible redox reactions that induce color changes via polaron and bipolaron formation [6]. The thiophene moiety in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate undergoes oxidation to form radical cations, leading to significant changes in optical absorption properties [1]. Research demonstrates that thiophene-based electrochromic polymers achieve optical contrasts ranging from 35% to 93% [7].

The formyl substituent enhances the electron-withdrawing character of the system, stabilizing the oxidized states and improving cycling stability [1]. Studies show that PEDOT derivatives achieve optical contrasts of 56-59% with switching times of 2.2-2.5 seconds [6]. The ethoxy group contributes to solubility while maintaining electronic conjugation, enabling solution-processable electrochromic devices [1].

Optical Performance Optimization

The optimization of optical contrast in electrochromic devices involves precise control of molecular structure and film morphology. Thieno[3,2-b]thiophene-based polymers demonstrate optical contrasts of 60-71% with switching times of 1.1-1.8 seconds [8]. The carboxylate functionality in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate enables effective film formation through hydrogen bonding interactions [1].

Advanced electrochromic systems based on meta-conjugated thiophene polymers achieve optical contrasts exceeding 93% with cycling stability over 5000 cycles [7]. The compound's structural design allows for tunable color changes through controlled oxidation states, enabling applications in smart windows and display technologies [1].

| Electrochromic Parameter | Performance Range | Reference |

|---|---|---|

| Optical Contrast | 35-93% | [7] |

| Switching Time | 1.0-2.5 s | [6], [8] |

| Coloration Efficiency | 94-380 cm²/C | [6] |

| Cycling Stability | 1000-5000 cycles | [6], [7] |

Color Tuning and Stability

The electrochromic properties of thiophene-based systems can be precisely tuned through structural modifications. Research demonstrates that the position of substituents on the thiophene ring significantly affects color switching behavior [9]. The compound's ethoxy and formyl groups provide additional stabilization of the neutral and oxidized states, enhancing long-term stability [1].

Fluorobenzene-thiophene hybrid polymers show less than 3% optical contrast degradation after 1000 cycles, demonstrating exceptional stability [10]. The integration of carboxylate functionality enables improved adhesion to electrode surfaces and enhanced device durability [1].

Charge Transport Modulation in Donor-Acceptor Copolymers

The incorporation of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate into donor-acceptor copolymer systems enables precise modulation of charge transport properties through controlled intramolecular charge transfer mechanisms [11]. The compound's unique electronic structure facilitates efficient charge separation and transport in organic electronic devices.

Donor-Acceptor Interactions

The thiophene ring in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate acts as an electron-rich donor unit, while the formyl and carboxylate groups provide electron-withdrawing character [1]. This donor-acceptor architecture enables intramolecular charge transfer transitions that are essential for efficient charge transport [11]. Research demonstrates that donor-acceptor copolymers achieve power conversion efficiencies of 5.01% with incident photon-to-electron conversion efficiencies exceeding 60% [11].

The ethoxy substituent enhances the donor character of the thiophene ring while improving solubility for solution processing [1]. Studies show that thiophene-based donor-acceptor systems with optimized substituents achieve hole mobilities of 3.4×10⁻³ cm²/V·s [3]. The carboxylate functionality enables effective polymer incorporation through esterification reactions [1].

Charge Transport Optimization

The optimization of charge transport in donor-acceptor copolymers involves precise control of molecular packing and intermolecular interactions. Research indicates that thiophene-based systems with extended conjugation achieve electron mobilities on the order of 10⁻³ cm²/V·s [12]. The compound's structural design promotes π-π stacking interactions essential for efficient charge transport [1].

Diketopyrrolopyrrole-thiophene copolymers demonstrate efficient charge transport with hole mobilities of 4×10⁻⁴ cm²/V·s [13]. The integration of carboxylate functionality enables improved film morphology through hydrogen bonding interactions [1]. Studies show that optimized donor-acceptor systems achieve bandgaps of 1.32 eV with excellent thermal stability [13].

| Charge Transport Parameter | Performance Range | Reference |

|---|---|---|

| Hole Mobility | 10⁻⁴-10⁻³ cm²/V·s | [3], [12] |

| Electron Mobility | 10⁻³ cm²/V·s | [12] |

| Bandgap | 1.32-1.76 eV | [3], [13] |

| Power Conversion Efficiency | 5.01-12.69% | [11], [4] |

Molecular Design Strategies

The design of efficient donor-acceptor copolymers requires careful consideration of electronic structure and molecular packing. Research demonstrates that thiophene-based systems with optimized side chains achieve superior charge transport properties [14]. The compound's ethoxy and formyl substituents provide additional stabilization through van der Waals interactions [1].